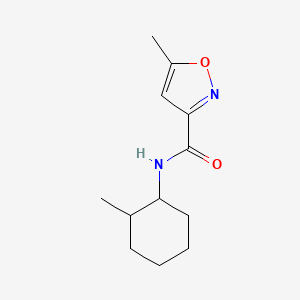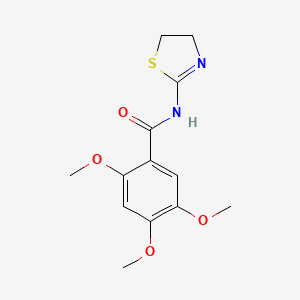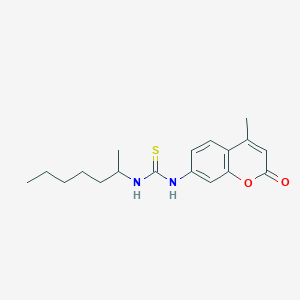
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide
Descripción general
Descripción
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase enzyme called MAP4K4. MAP4K4 is involved in various cellular processes, including inflammation, cell growth, and cell death. PF-06463922 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammatory diseases, and metabolic disorders.
Mecanismo De Acción
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide specifically targets the MAP4K4 enzyme, which is involved in various cellular processes, including inflammation, cell growth, and cell death. By inhibiting MAP4K4, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide can modulate these cellular processes and potentially treat diseases associated with them.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to modulate various biochemical and physiological processes in preclinical models. In cancer, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to induce cell death and inhibit tumor growth. In inflammatory diseases, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to reduce inflammation and improve symptoms. In metabolic disorders, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to improve glucose metabolism and reduce insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide is its specificity for the MAP4K4 enzyme, which allows for targeted modulation of cellular processes. Another advantage is its potential as a therapeutic agent for various diseases. One limitation is the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide. One direction is the development of clinical trials to evaluate its safety and efficacy in humans. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been extensively studied in preclinical models, and the results have shown its potential as a therapeutic agent for various diseases. In cancer, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to inhibit the growth of tumor cells and enhance the effectiveness of chemotherapy. In inflammatory diseases, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to reduce inflammation and improve symptoms in preclinical models. In metabolic disorders, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to improve glucose metabolism and reduce insulin resistance.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-13-4-2-1-3-12(13)10-19(17,18)16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZUKQJZKXNCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B4795082.png)

![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)

![4-(4-bromo-2-chlorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4795127.png)
![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)
![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4795150.png)
![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4795173.png)
